

Torbafylline clinical application protocols

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Compound Focus: Torbafylline

CAS No.: 105102-21-4

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Drug Development Status

The table below summarizes the key information about **Torbafylline's** development:

Attribute	Details
Drug Type	Small molecule drug [1]
Primary Mechanism	cGMP-PDE inhibitor (3',5'-cyclic phosphodiesterase inhibitor) [1]
Highest Phase Reached	Discontinued - Phase 2 [1]
Primary Investigated Indications	Peripheral Arterial Disease (PAD), Peripheral arterial occlusive disease [1]
Key Preclinical Finding	Inhibited muscle proteolysis and prevented muscle wasting in a rat cancer cachexia model by suppressing the ubiquitin-proteasome pathway and TNF-alpha [2]

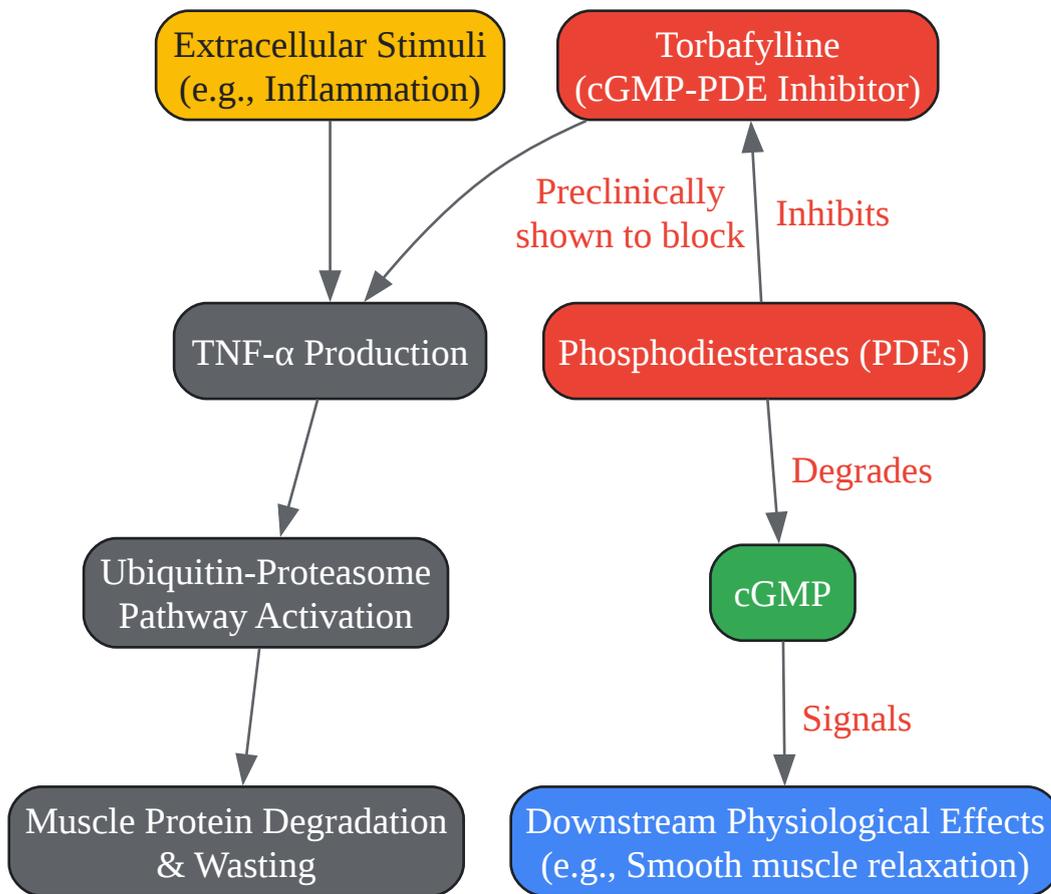
Preclinical Experimental Protocol

While detailed human clinical protocols are unavailable, one search result describes a key preclinical experiment on **Torbafylline** (referred to as HWA 448) in a cancer cachexia model [2]. The methodology is summarized below:

- **Animal Model:** Cancer cachexia was induced in rats. A separate group of septic rats was also studied [2].
- **Treatment Regimen:** Daily injections of **Torbafylline** were administered to the cancer-induced rats [2].
- **Key Assessments:**
 - **Muscle Proteolysis:** Measurement of proteasome-dependent protein degradation, sensitive to the proteasome inhibitor MG132 [2].
 - **Biomarker Analysis:** Analysis of high-molecular-mass ubiquitin conjugates in the myofibrillar fraction and muscle expression of ubiquitin [2].
 - **Cytokine Production:** Assessment of lipopolysaccharide-induced TNF (Tumor Necrosis Factor) production [2].
- **Reported Outcome:** In the preclinical model, **Torbafylline** blocked hyperproduction of TNF, suppressed enhanced proteasome-dependent proteolysis, and prevented muscle wasting [2].

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of **Torbafylline** based on its classification as a PDE inhibitor and preclinical findings:



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*Diagram 1: Proposed mechanism of **Torbafylline**. As a cGMP-PDE inhibitor, it is proposed to increase cGMP levels by preventing its breakdown. Preclinical data also shows it blocked TNF-alpha production, a key driver of the ubiquitin-proteasome proteolysis pathway in muscle wasting [2] [1].*

Research Implications and Future Directions

The investigation into **Torbafylline** highlights several concepts relevant to ongoing drug discovery:

- **PDEs as Therapeutic Targets:** The phosphodiesterase (PDE) superfamily remains a strong focus for drug development in diseases affecting the nervous, cardiovascular, and immune systems, as well as cancer and metabolism [3].
- **Novel Targeting Strategies:** Research is moving beyond simple catalytic inhibition to strategies like enhancing catalytic activity, normalizing altered compartmentalization, and modulating post-translational modifications [3].

- **The Challenge of Muscle Atrophy:** Despite promising targets like the ubiquitin-proteasome pathway, no drug has been universally approved for skeletal muscle atrophy, underscoring the complexity of the condition [4] [5].

Information Limitations

Please note that the information provided is based on limited and dated sources. The discontinuation of **Torbafylline** in Phase II means that comprehensive data on human dosing, safety profiles, and detailed clinical trial protocols are not available in the public domain.

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References

1. Torbafylline - Drug Targets, Indications, Patents [synapse.patsnap.com]
2. Torbafylline (HWA 448) inhibits enhanced skeletal muscle ... [pmc.ncbi.nlm.nih.gov]
3. Therapeutic targeting of 3',5'-cyclic nucleotide ... [pmc.ncbi.nlm.nih.gov]
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To cite this document: Smolecule. [Torbafylline clinical application protocols]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b572447#torbafylline-clinical-application-protocols>]

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